molecular formula C8H19NO2S B1596063 1-Octanesulfonamide CAS No. 65501-71-5

1-Octanesulfonamide

Cat. No.: B1596063
CAS No.: 65501-71-5
M. Wt: 193.31 g/mol
InChI Key: QWOKKHXWFDAJCZ-UHFFFAOYSA-N
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Description

1-Octanesulfonamide (C₈H₁₉NO₂S) is a sulfonamide derivative characterized by an eight-carbon alkyl chain attached to a sulfonamide group. It serves as a precursor or structural backbone for numerous fluorinated and non-fluorinated analogs, particularly in industrial and pharmaceutical applications. Key properties include a molecular weight of 193.3 g/mol and a polar surface area of 86.2 Ų . Fluorinated derivatives, such as heptadecafluoro-substituted variants, exhibit enhanced thermal stability and hydrophobicity due to perfluorinated carbon chains. For instance, 1-Octanesulfonamide with a heptadecafluoro substituent (C₈H₂F₁₇NO₂S) has a boiling point of 348.7°C and a density of 1.619 g/cm³, making it suitable for high-temperature applications .

Properties

IUPAC Name

octane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO2S/c1-2-3-4-5-6-7-8-12(9,10)11/h2-8H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOKKHXWFDAJCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00281897
Record name 1-Octanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00281897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65501-71-5
Record name 1-Octanesulfonamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23386
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Octanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00281897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Octanesulfonamide can be synthesized through the reaction of octylamine with sulfuryl chloride, followed by the addition of ammonia. The reaction typically proceeds under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, 1-octanesulfonamide is produced using large-scale chemical reactors. The process involves the continuous feeding of octylamine and sulfuryl chloride into the reactor, followed by the introduction of ammonia. The reaction mixture is then subjected to purification steps, including distillation and crystallization, to obtain high-purity 1-octanesulfonamide.

Chemical Reactions Analysis

Types of Reactions: 1-Octanesulfonamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly employed.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemical Properties and Classification

1-Octanesulfonamide is characterized by its sulfonamide functional group, which imparts unique chemical properties that make it suitable for various applications. It is soluble in water and exhibits surfactant properties, making it valuable in formulations requiring surface tension reduction.

Biological Research

1-Octanesulfonamide has been utilized in biological studies due to its ability to influence cellular processes. It has been investigated for its effects on cell membrane dynamics and permeability. Researchers have found that sulfonamides can act as inhibitors of certain enzymes, thereby affecting metabolic pathways within cells.

Environmental Studies

The compound has been studied for its role as a marker for environmental contamination, particularly in the context of per- and polyfluoroalkyl substances (PFAS). As an analog to more toxic PFAS compounds, 1-octanesulfonamide serves as a reference point in toxicological assessments and environmental monitoring efforts.

Surfactants and Emulsifiers

Due to its surfactant properties, 1-octanesulfonamide is employed in the formulation of detergents and emulsifiers. Its ability to reduce surface tension makes it effective in stabilizing emulsions and enhancing the solubility of various compounds in aqueous solutions.

Polymer Chemistry

In polymer chemistry, 1-octanesulfonamide is used as a processing aid. It helps in the dispersion of fillers and enhances the flow properties of polymer melts during processing. This application is critical in industries such as plastics and rubber manufacturing.

Case Study 1: Environmental Impact Assessment

A study conducted by the Washington State Department of Ecology examined the presence of 1-octanesulfonamide in groundwater samples near industrial sites. The findings indicated elevated levels of this compound, linking it to historical industrial activities involving PFAS compounds. This case underscores the importance of monitoring sulfonamides as indicators of environmental contamination .

Case Study 2: Toxicological Evaluation

Research published by Liu et al. (2019) assessed the toxicological effects of 1-octanesulfonamide on aquatic organisms. The study revealed that exposure to varying concentrations resulted in significant physiological changes in test species, highlighting the need for regulatory frameworks governing its use .

Data Tables

Application AreaSpecific UseKey Findings
Biological ResearchCellular permeability studiesInfluences cell membrane dynamics
Environmental MonitoringContaminant markerLinked to PFAS contamination in groundwater
Industrial SurfactantsDetergent formulationsEffective emulsifier with low surface tension
Polymer ProcessingFlow aid for polymersEnhances dispersion and processing efficiency

Mechanism of Action

The mechanism of action of 1-octanesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to its antimicrobial and antifungal effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-Octanesulfonamide with its fluorinated analogs and related sulfonate/sulfonic acid derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Applications/Notes
1-Octanesulfonamide C₈H₁₉NO₂S 193.3 N/A N/A Precursor for fluorinated derivatives
1-Octanesulfonamide (heptadecafluoro) C₈H₂F₁₇NO₂S 555.3 348.7 1.619 Surfactants, coatings
Sodium 1-Octanesulfonate C₈H₁₇NaO₃S 232.3 N/A N/A Ion-pairing agent in chromatography
Perfluorooctanesulfonamide (PFOSA) C₈F₁₇NO₂S 599.2 >300 1.8–1.9 Persistent environmental pollutant
N-EtFOSE C₁₂H₁₀F₁₇NO₃S 611.4 N/A N/A Water-repellent textiles

Key Observations :

  • Fluorination Impact: Fluorinated derivatives (e.g., heptadecafluoro-1-Octanesulfonamide) exhibit significantly higher molecular weights and boiling points compared to non-fluorinated analogs. Their density increases due to fluorine's electronegativity and atomic mass .

Environmental and Regulatory Considerations

  • PFOSA and Derivatives: PFOSA (CAS 754-91-6) and its salts are restricted under the U.S. EPA Significant New Use Rules (SNUR) and the Canadian Environmental Protection Act (CEPA) due to toxicity and persistence .
  • Non-Fluorinated Analogs: Sodium 1-Octanesulfonate (CAS 5324-84-7) is less regulated and widely used in analytical chemistry as a mobile-phase additive .

Analytical Challenges

1-Octanesulfonamide and its fluorinated analogs pose detection challenges in environmental samples. For example, LC-QTOF/MS analysis failed to confirm 1-Octanesulfonamide due to absent molecular peaks, highlighting the need for advanced fragmentation techniques . In contrast, PFOSA is more readily identifiable via standardized EPA methods .

Biological Activity

1-Octanesulfonamide, also known as sulfluramid, is a sulfonamide compound with applications in various fields, including agriculture and pharmaceuticals. This article focuses on its biological activity, synthesizing data from diverse research studies to provide a comprehensive understanding of its effects.

1-Octanesulfonamide has the chemical formula C8H17NO2S and a molecular weight of 189.29 g/mol. It is characterized by a long hydrophobic octane chain and a sulfonamide functional group, which contributes to its biological activity.

Antimicrobial Activity

Research has indicated that 1-octanesulfonamide exhibits varying degrees of antimicrobial activity. A study synthesized novel sulfonamide derivatives and tested their antimicrobial properties using the agar dilution method. While many compounds showed limited antimicrobial effects, some derivatives demonstrated significant activity against specific bacterial strains. For instance, derivatives containing aromatic groups exhibited enhanced antimicrobial properties compared to their aliphatic counterparts .

Antioxidant Activity

The antioxidant capacity of 1-octanesulfonamide has been evaluated using various assays, including the DPPH radical scavenging method. Results indicate that certain derivatives possess notable antioxidant activity, which may be attributed to the presence of specific substituents on the sulfonamide moiety. For example, compounds with bromine substitutions showed improved DPPH scavenging abilities .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of 1-octanesulfonamide. Studies indicate that while it is effective as an insecticide, it may pose risks to non-target organisms. The toxicity of 1-octanesulfonamide is primarily associated with its mechanism of action as an acetylcholinesterase inhibitor, leading to neurotoxic effects in certain species .

Agricultural Use

1-Octanesulfonamide is widely used in agricultural applications as an insecticide. It acts by disrupting the nervous system of pests, leading to paralysis and death. Field studies have shown its effectiveness against various agricultural pests while highlighting the importance of monitoring its environmental impact due to potential toxicity to beneficial insects .

Pharmaceutical Research

In pharmaceutical research, derivatives of 1-octanesulfonamide are being explored for their potential therapeutic effects. Studies suggest that modifications to the sulfonamide structure can enhance its bioactivity against specific targets, such as bacterial infections or oxidative stress-related diseases .

Summary of Research Findings

Study Focus Findings
Antimicrobial ActivityLimited activity against bacteria; some derivatives show enhanced effects with specific substituents.
ToxicologyNeurotoxic effects observed; caution advised for non-target organisms in agricultural use.
Pharmaceutical ApplicationsPotential therapeutic uses identified; structure-activity relationship studies ongoing.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Octanesulfonamide
Reactant of Route 2
Reactant of Route 2
1-Octanesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.